molecular formula C18H19N3O2S B5867820 N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5867820
M. Wt: 341.4 g/mol
InChI Key: VDCUNHIFUZHWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a dimethylphenyl group

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-5-4-6-12(2)17(11)21-16(22)10-24-18-19-14-8-7-13(23-3)9-15(14)20-18/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUNHIFUZHWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzodiazole with 2,6-dimethylphenylamine and acetic anhydride to form the acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.

    Biochemical Research: It can be used as a probe to study enzyme interactions and biochemical pathways.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: Structurally similar due to the presence of a long carbon chain and aromatic ring.

    Domiphen Bromide: Shares structural features with the benzodiazole ring and sulfanyl group.

Uniqueness:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.